1,3,6-Tribromopyrene

Bromopyrene Synthesis Regioselective Bromination Pyrene Functionalization

1,3,6-Tribromopyrene (CAS 38303-36-5) is the essential three-fold Suzuki/Stille precursor for constructing star-shaped blue OLED emitters. Its 1,3,6-substitution pattern—non-K region activation at positions 1/3 combined with nodal functionalization at position 6—enables divergent synthetic pathways inaccessible to 1,6-dibromo- or 1,3,6,8-tetrabromopyrene. Yields tris(furyl)pyrene architectures with PLQY up to 0.97. Critical: ordering an unspecified bromopyrene without verifying the exact 1,3,6-substitution pattern risks synthetic failure and irreproducible device performance.

Molecular Formula C16H7Br3
Molecular Weight 438.9 g/mol
CAS No. 38303-36-5
Cat. No. B8749689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Tribromopyrene
CAS38303-36-5
Molecular FormulaC16H7Br3
Molecular Weight438.9 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C(C=C2Br)Br)C=CC4=C(C=CC1=C43)Br
InChIInChI=1S/C16H7Br3/c17-12-6-2-8-1-3-10-13(18)7-14(19)11-5-4-9(12)15(8)16(10)11/h1-7H
InChIKeyXVBALZHPIPCRKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,6-Tribromopyrene (CAS 38303-36-5) for OLED Intermediates and Non-K Region Functionalization


1,3,6-Tribromopyrene (CAS 38303-36-5) is a polycyclic aromatic hydrocarbon featuring three bromine substituents at the 1, 3, and 6 positions of the pyrene core, corresponding to non-K region and nodal functionalization sites [1]. With a molecular formula of C16H7Br3 and molecular weight of approximately 438.9 g/mol, this tribrominated derivative serves as a critical building block for synthesizing extended π-conjugated systems via cross-coupling reactions including Suzuki-Miyaura and Stille couplings . The compound is predominantly utilized as a synthetic intermediate in organic electronics research, particularly for constructing pyrene-based blue-emitting chromophores and OLED materials where precise control over substitution pattern dictates ultimate device performance [2].

Why 1,3,6-Tribromopyrene Cannot Be Replaced by Other Bromopyrene Isomers in Precision Synthesis


Bromopyrene isomers are not functionally interchangeable due to fundamental differences in their electronic structure, steric accessibility, and cross-coupling reactivity that arise directly from bromine substitution patterns [1]. The distinct electronic structure of pyrene dictates preferential electrophilic aromatic substitution at specific positions, and the substitution pattern of bromoderivatives significantly impacts their subsequent functionalization and properties, posing challenges in synthesis and purification [2]. The 1,3,6-substitution pattern provides a unique combination of non-K region activation at positions 1 and 3 alongside nodal functionalization at position 6, enabling divergent synthetic pathways that are inaccessible with alternative regioisomers such as 1,6-dibromopyrene or 1,3,6,8-tetrabromopyrene [3]. Procuring an unspecified bromopyrene without verifying the exact substitution pattern therefore risks synthetic failure, inconsistent material properties, and irreproducible device performance.

1,3,6-Tribromopyrene Quantitative Performance Evidence Versus Comparator Bromopyrenes


Synthesis Yield: NBS-Mediated Bromination of 1,3,6-Tribromopyrene Versus Traditional Br2 Methods

The synthesis of 1,3,6-tribromopyrene using N-bromosuccinimide (NBS) in N,N-dimethylformamide achieves a yield of 92.3%, which represents a quantitative benchmark for evaluating synthetic efficiency relative to alternative bromination protocols . Traditional bromination using Br2 in nitrobenzene at room temperature for 12 hours starting from dibromopyrenes yields only 82% [1]. The NBS-based method offers a 10.3 percentage-point yield advantage (92.3% versus 82%) under optimized conditions with pyrene as the starting material, NBS as the brominating agent, DMF as solvent, and sequential temperature ramping from 70°C to 130°C over 8 hours .

Bromopyrene Synthesis Regioselective Bromination Pyrene Functionalization

Structural Verification: Distinct NMR Spectral Signature of 1,3,6-Tribromopyrene Among Bromopyrene Isomers

1,3,6-Tribromopyrene exhibits a distinct NMR spectroscopic profile that enables unambiguous differentiation from other bromopyrene regioisomers including 1-bromopyrene, 2-bromopyrene, 1,6-dibromopyrene, 1,7-dibromopyrene, 1,8-dibromopyrene, and 2,7-dibromopyrene [1]. A systematic NMR comparison of bromopyrenes confirms that each substitution pattern produces a unique spectral signature, with the 1,3,6-tribromo substitution pattern being spectroscopically distinguishable from the 1,3-diBr-7-tert-butyl derivative as well as all dibromo- and monobromo-pyrene isomers [2].

NMR Spectroscopy Isomer Identification Quality Control

Cross-Coupling Versatility: Tribromo-Substitution Pattern Enables Tris-Functionalization for Extended Chromophores

The 1,3,6-tribromo substitution pattern provides three reactive sites for sequential or simultaneous cross-coupling reactions, enabling the construction of trisubstituted pyrene derivatives that are inaccessible from mono- or dibrominated precursors [1]. Under Stille coupling conditions with 2-(tributylstannyl)furan, 1,3,6-tribromopyrene yields tris(furyl)pyrene, whereas mono- and dibromopyrenes yield correspondingly fewer furyl substituents [2]. In a demonstrated application, the tribromo derivative underwent Suzuki coupling to generate a trisubstituted pyrene derivative (ExT-P), which exhibited altered excited-state kinetics with faster singlet decay (~1.6 ns) and reduced triplet formation compared to the non-pyrene-coupled parent ExT core (~17 ns) [3].

Suzuki-Miyaura Coupling Stille Coupling OLED Materials

Procurement-Relevant Application Scenarios for 1,3,6-Tribromopyrene in Materials Research


Synthesis of Trisubstituted Pyrene-Based Blue-Emitting OLED Chromophores

1,3,6-Tribromopyrene serves as a three-fold cross-coupling precursor for constructing extended π-conjugated blue-emitting chromophores. As demonstrated in the synthesis of ExT-P, the tribromo derivative undergoes Suzuki coupling to generate trisubstituted pyrene derivatives exhibiting photoluminescence quantum yields (PLQY) of 0.97 and singlet excited-state lifetimes of ~1.6 ns, representing a ~15.4 ns reduction relative to the non-pyrene-coupled parent core [1]. This substantial lifetime reduction minimizes non-radiative decay pathways and triplet formation, directly translating to enhanced OLED device efficiency. Researchers developing non-doped deep-blue emitters or solution-processable OLED materials should procure this specific isomer to access the three-site functionalization geometry required for building star-shaped or dendritic pyrene architectures [2].

Stille and Suzuki Coupling for Pyrene-Based Organic Semiconductors

The 1,3,6-tribromo substitution pattern provides three distinct aryl halide sites for palladium-catalyzed cross-coupling reactions including Stille coupling with organostannanes and Suzuki-Miyaura coupling with aryl boronic acids [1]. Under Stille conditions with 2-(tributylstannyl)furan, 1,3,6-tribromopyrene yields tris(furyl)pyrene—a product stoichiometry that is fundamentally inaccessible from mono- or dibromopyrene starting materials [2]. This capability is essential for laboratories synthesizing conjugated polymers, dendrimers, or small-molecule organic semiconductors where higher degrees of π-conjugation extension correlate with improved charge transport and emissive properties [3].

Non-K Region Functionalization for Structure-Property Relationship Studies

1,3,6-Tribromopyrene occupies a unique position in the bromopyrene synthetic hierarchy: it is the intermediate bromination state between 1,6-dibromopyrene and 1,3,6,8-tetrabromopyrene, and its substitution pattern encompasses both non-K region positions (1 and 3) and a nodal position (6) [1]. This regiospecific arrangement enables systematic investigation of how incremental bromination and subsequent functionalization at specific pyrene ring positions influence photophysical properties, electrochemical behavior, and solid-state packing [2]. For academic and industrial research groups engaged in rational materials design, the 1,3,6-isomer provides a well-defined intermediate complexity that is more functionally versatile than dibromo isomers yet avoids the potential aggregation-induced quenching challenges associated with fully substituted tetrabromo derivatives [3].

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